Sugiol
Overview
Description
Sugiol is a phenolic abietane derivative of ferruginol and can be used as a biomarker for specific families of conifers . It is a naturally occurring phenolic diterpenoid . Diterpenoids are a group of secondary metabolites with 20 carbons . Sugiol has three six-membered rings, one of which is aromatic (ring C), and differs from ferruginol only by an addition of an oxo group bound to ring B .
Synthesis Analysis
Sugiol is synthesized from the precursor molecule geranylgeranyl pyrophosphate (GGPP) . GGPP’s hydrocarbon backbone can be rearranged into different structures that may be further rearranged or added to in order to create precursors for different families of diterpenoid compounds .Molecular Structure Analysis
The molecular formula of Sugiol is C20H28O2 . It has a molar mass of 300.442 g/mol . The IUPAC name of Sugiol is (4aS,10aS)-6-Hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one .Chemical Reactions Analysis
Sugiol has demonstrated anti-tumor, anti-microbial, antioxidant, and anti-viral activities . It has been shown to inhibit the oncogenic protein STAT3, which is constitutively on in malignant tumors . Sugiol directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death .Physical And Chemical Properties Analysis
Sugiol has a molecular weight of 300.4 g/mol . It is an abietane diterpenoid, a carbotricyclic compound, a meroterpenoid, a member of phenols, and a cyclic terpene ketone .Scientific Research Applications
Scientific Research Applications of Sugiol
Anti-inflammatory and Antioxidant Properties Sugiol is a diterpene that has been isolated and studied for its potential anti-inflammatory and antioxidant properties. Research indicates that sugiol can effectively reduce intracellular reactive oxygen species (ROS) production in lipopolysaccharide (LPS)-stimulated macrophages. It has the ability to suppress the activation of mitogen-activated protein kinases (MAPKs), which are key players in the inflammatory response. This action is seen across various MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38). The inhibitory effect of sugiol on these kinases suggests its potential in reducing inflammation by impacting the production of inflammatory cytokines like IL-1beta and TNF-alpha (Chao et al., 2005). Additionally, sugiol has been shown to exert lipid peroxidation inhibitory effects and scavenge various types of free radicals, indicating its strong antioxidant capacity. These activities highlight sugiol's efficacy in preventing oxidative stress and its potential as a therapeutic agent for diseases associated with inflammation and oxidative damage (Bajpai et al., 2014).
Antimicrobial and Antiviral Effects Sugiol has also been identified for its antimicrobial properties. It has shown significant antibacterial effects against foodborne pathogenic bacteria, which suggests its potential application in food safety and preservation. The ability of sugiol to disrupt the morphology of bacteria like Listeria monocytogenes further supports its role as a promising candidate for controlling foodborne pathogens (Bajpai & Kang, 2011). Moreover, sugiol displays antiviral activity, notably inhibiting the in vitro growth of H1N1 influenza virus. This antiviral potential underscores sugiol's therapeutic promise, especially in combinational regimens targeting viral infections (Bajpai, Kim, Kim, & Kang, 2016).
Cancer Research and Metabolic Pathway Modulation In the context of cancer research, sugiol has been investigated for its effects on cancer cell metabolism and growth. A study on DU145 prostate carcinoma cells revealed that sugiol inhibits STAT3 activity, a transcription factor often constitutively activated in various human cancers. Sugiol's interaction with transketolase, leading to increased ROS levels and subsequent activation of ERK, suggests a novel mechanism of action. This interaction inhibits STAT3 activity and induces cell cycle arrest, highlighting sugiol's potential as a therapeutic agent for tumors with activated STAT3 (Jung et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHJNRNYPOFII-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965374 | |
Record name | Sugiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sugiol | |
CAS RN |
511-05-7 | |
Record name | Sugiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sugiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sugiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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